1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound features an indole moiety and a methoxyphenyl group connected through a urea linkage. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole. The reaction is carried out under mild conditions, often in an organic solvent like dichloromethane, at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-phenylurea: Lacks the methoxy group, which may result in different biological activities.
1-(1H-indol-3-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom can significantly change the compound’s chemical properties and biological activities.
Uniqueness
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the indole and methoxyphenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. The methoxy group can influence the compound’s solubility, stability, and ability to interact with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYUBRGFVYCPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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